Product packaging for Lifitegrast impurity D(Cat. No.:)

Lifitegrast impurity D

Cat. No.: B13423408
M. Wt: 546.6 g/mol
InChI Key: RBEOTLAQXSGZKQ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lifitegrast Impurity D is a identified impurity of Lifitegrast, an active pharmaceutical ingredient (API) used in the ophthalmic solution Xiidra, a medication approved for the treatment of the signs and symptoms of dry eye disease (DED) . This impurity is one of the known process-related impurities that must be monitored and controlled during the synthesis of the Lifitegrast drug substance and the manufacturing of the final ophthalmic drug product to ensure safety, efficacy, and quality . The presence and quantity of Impurity D, along with other specified impurities, are critical quality attributes assessed using advanced analytical techniques, including specific and stability-indicating high-performance liquid chromatography (HPLC) methods . The development and validation of such methods are essential for characterizing the impurity profile of the drug substance and product, particularly under stress conditions such as heat, light, and humidity, as mandated by ICH guidelines . Using a well-characterized reference standard for this compound is crucial for pharmaceutical development and quality control. It enables researchers to accurately identify and quantify this impurity during method development, validation, stability studies, and routine batch testing . This supports regulatory submissions for abbreviated new drug applications (ANDAs) and drug master files (DMFs) by providing necessary data on impurity control strategies . Furthermore, it aids in identifying unknown degradation products that may form during storage and investigating the potential genotoxic risk of impurities . This high-purity reference standard is presented with a comprehensive Certificate of Analysis (COA), providing detailed characterization data, including HPLC chromatograms and structural information, to ensure regulatory compliance for your research needs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26N2O7S B13423408 Lifitegrast impurity D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H26N2O7S

Molecular Weight

546.6 g/mol

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C29H26N2O7S/c1-39(36,37)24-4-2-3-18(13-24)14-25(29(34)35)30-27(32)21-6-8-23-17-31(11-9-20(23)15-21)28(33)22-7-5-19-10-12-38-26(19)16-22/h2-8,10,12-13,15-16,25H,9,11,14,17H2,1H3,(H,30,32)(H,34,35)/t25-/m0/s1

InChI Key

RBEOTLAQXSGZKQ-VWLOTQADSA-N

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=CC3=C(CN(CC3)C(=O)C4=CC5=C(C=C4)C=CO5)C=C2

Origin of Product

United States

Origin and Formation Mechanisms of Lifitegrast Impurity D

Impurity Generation during Lifitegrast Chemical Synthesis

The synthesis of Lifitegrast is a multi-step process involving several chemical transformations. google.comgoogle.com Each step carries the potential for side reactions that can generate impurities. The control of these impurities is a primary focus of process development and manufacturing.

Influence of Synthetic Reaction Pathways (e.g., Amide Hydrolysis, Substitution, Cyclization, Wittig Olefination)

The molecular structure of Lifitegrast, which contains two amide bonds, makes it susceptible to formation of hydrolytic byproducts during synthesis. mdpi.com

Amide Hydrolysis: This is a critical reaction in the formation of Lifitegrast but can also be a source of impurities if not properly controlled. Incomplete or side reactions during the hydrolysis of ester intermediates can lead to the formation of related substances. researchgate.netresearchgate.net

Substitution Reactions: These are fundamental to building the Lifitegrast molecule. However, incomplete reactions or reactions at unintended positions on a molecule can result in process-related impurities.

Cyclization Reactions: Friedel–Crafts cyclization is employed in the synthesis of key intermediates. Under certain conditions, such as high temperatures, this can lead to the formation of aromatization byproducts. nih.gov

Wittig Olefination: While not explicitly detailed in the synthesis of Lifitegrast, the Wittig reaction is a common method for forming carbon-carbon double bonds in complex organic syntheses. It is a potential source of impurities if side reactions occur or if the phosphonium (B103445) ylide reacts in an unintended manner.

Impact of Process Parameters on Impurity Formation (e.g., pH, Temperature)

Process parameters play a significant role in controlling the impurity profile of a synthesized drug.

pH: The pH of the reaction mixture is crucial, particularly during hydrolysis and deprotection steps. For example, in the synthesis of a key Lifitegrast intermediate, adjusting the pH to between 4 and 5 was found to yield a product with high purity (99.7%), avoiding unwanted salt formation or degradation. nih.gov

Temperature: Elevated temperatures can increase the rate of side reactions, leading to higher levels of impurities. In the Friedel-Crafts cyclization step of an intermediate, increasing the temperature from 155–165 °C to 165–175 °C more than doubled the level of an aromatization impurity. nih.gov Similarly, temperature influences the formation of isomers, with chiral interconversion of Lifitegrast being observed at elevated temperatures. researchgate.net

ParameterConditionObservationReference
Temperature 155–165 °CPurity of intermediate 5·HCl was 93.4%. nih.gov
Temperature 165–175 °CImpurity 5a level increased to 13.6%. nih.gov
pH 1-3Chloride ions present in the product. nih.gov
pH 4-5Notable yield (96.4%) and purity (99.7%) achieved. nih.gov
Temperature 80 °C0.22% interconversion to R-isomer at pH 7.4. researchgate.net

Formation of Process-Related Isomers and Oligomeric Byproducts

During synthesis, the formation of isomers and larger byproduct molecules is a key concern.

Isomers: Lifitegrast has a chiral center, with the S-enantiomer being the active form. The R-enantiomer, or R-Isomer, is considered an impurity. pharmaffiliates.com Racemization, the conversion of the desired S-enantiomer to a mixture of S and R forms, can occur during hydrolysis steps if not carefully controlled. researchgate.netresearchgate.net

Oligomeric Byproducts: Dimer impurities, where two molecules of an intermediate or the drug itself react to form a larger molecule, have been identified as potential process-related impurities in Lifitegrast synthesis. researchgate.netresearchgate.net Optimized synthetic routes have been developed specifically to avoid the formation of these dimers. researchgate.net

Degradation Pathways Leading to Lifitegrast Impurity D

Forced degradation studies, which expose the drug to harsh conditions, are used to understand how a drug breaks down and what impurities might form over its shelf life. tandfonline.comveeprho.com Lifitegrast has been shown to be susceptible to degradation under several conditions.

Oxidative Degradation Mechanisms (e.g., Reactive Oxygen Species, Iminium Ion Formation)

Lifitegrast is sensitive to oxidation. mdpi.com Forced degradation studies show that Lifitegrast experiences slight degradation under oxidative conditions. tandfonline.comresearcher.lifesemanticscholar.org

Reactive Oxygen Species (ROS): The presence of oxidizing agents like hydrogen peroxide can lead to the formation of degradation products. researchgate.net Stabilizers such as citric acid, which is an antioxidant that can remove ROS, are used in formulations to prevent oxidative degradation. mdpi.com

Iminium Ion Formation: While not directly detailed for Impurity D, the formation of N-hydroxy compounds and subsequent transformation into iminium ions is a known oxidative degradation pathway for some pharmaceuticals that can contribute to the degradation process.

Hydrolytic Degradation under Stress Conditions (Acidic, Alkaline, Neutral)

The amide bonds in the Lifitegrast molecule are susceptible to hydrolysis, which is the cleavage of these bonds by water. This degradation is highly dependent on pH. mdpi.com

Acidic and Alkaline Conditions: Lifitegrast shows significant degradation in both acidic and alkaline environments. tandfonline.comresearcher.life Under acidic stress (e.g., 3N HCl), the two amide bonds in the Lifitegrast molecule can hydrolyze, leading to the formation of at least two major degradation products (DP1 and DP2). researchgate.net The percentage of degradation increases significantly with the strength of the acid. researchgate.net

Neutral Conditions: The drug is found to be relatively stable in neutral water conditions. tandfonline.comresearcher.life

Stress ConditionObservationReference
Acidic Hydrolysis Significant degradation observed. tandfonline.comresearcher.life
Alkaline Hydrolysis Significant degradation observed. tandfonline.comresearcher.life
Oxidative Slight degradation observed. tandfonline.comresearcher.life
Neutral/Water Stable. tandfonline.comresearcher.life
Photolytic Stable. tandfonline.comresearcher.life
Thermal Stable. tandfonline.comresearcher.life

Photolytic Degradation Pathways

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Lifitegrast has been subjected to various stress conditions, including photolysis, as prescribed by the International Conference on Harmonisation (ICH) guidelines.

Research findings from these studies indicate that Lifitegrast is stable under photolytic and thermal conditions. tandfonline.com When exposed to light, the drug substance does not show significant degradation. tandfonline.comresearchgate.net However, while the primary compound remains stable, photostability tests have shown a slight increase in the amount of the enantiomeric impurity, R-Lifitegrast, though it does not exceed acceptable limits. nih.gov This suggests that while the core molecular structure is robust against light-induced degradation, light exposure may contribute to a minor conversion to its enantiomer.

The table below summarizes the results from forced degradation studies on Lifitegrast.

Stress ConditionObservationReference
Acidic HydrolysisSignificant degradation observed tandfonline.com
Alkaline HydrolysisSignificant degradation observed tandfonline.com
Oxidative ConditionSlight degradation observed tandfonline.com
Neutral Hydrolysis (Water)Stable tandfonline.com
Photolytic ConditionStable tandfonline.com
Thermal ConditionStable tandfonline.com

Enantiomeric Impurity Considerations (R-Lifitegrast)

Lifitegrast possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: the S-enantiomer and the R-enantiomer. The therapeutic effect of the drug is attributed to the S-enantiomer (S-Lif). nih.gov Consequently, the R-enantiomer (R-Lifitegrast) is considered an enantiomeric impurity as it lacks the desired efficacy in treating dry eye disease. nih.gov

Controlling the level of this enantiomeric impurity is critical for the quality and consistency of the drug product. Stress testing has revealed that the concentration of R-Lifitegrast can increase under certain conditions, with the most significant rise observed at elevated temperatures. nih.gov

To accurately quantify the amount of R-Lifitegrast in the drug substance and ophthalmic product, a specific and robust stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method has been developed. nih.gov This method effectively separates the S- and R-enantiomers from each other and from other known impurities, ensuring the enantiomeric purity of the final product. nih.gov The enantiomers are well-separated with a resolution value greater than 4.0. nih.gov

The table below details the parameters of the validated chiral HPLC method for the determination of R-Lifitegrast.

ParameterSpecificationReference
ColumnChiralpak AD-H (250 × 4.6 mm, 5.0 μm) nih.gov
Mobile Phasen-hexane, 2-propanol, and formic acid (500:500:2, v/v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Column Temperature40 °C nih.gov
Detection Wavelength260 nm nih.gov
DiluentMethanol nih.gov
Resolution between Enantiomers> 4.0 nih.gov

Analytical Methodologies for Characterization and Quantification of Lifitegrast Impurity D

Strategies for Impurity Isolation and Enrichment

Isolating impurities from the active pharmaceutical ingredient (API) is a crucial first step for their definitive structural characterization. lcms.cz This is often challenging due to their low concentration and structural similarity to the parent drug.

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for isolating and purifying impurities from drug substances. lcms.cz Unlike analytical HPLC, which focuses on detection and quantification, preparative HPLC is designed to handle larger sample volumes to isolate specific fractions in sufficient quantities for further analysis, such as by Nuclear Magnetic Resonance (NMR) spectroscopy. lcms.cz

The process often begins with an analytical scale method, which is then optimized and scaled up. For Lifitegrast and its impurities, reversed-phase HPLC methods are commonly developed. tandfonline.comresearchgate.net These methods can be adapted for preparative scale by using larger columns and higher flow rates to achieve the necessary separation. lcms.cz Studies have detailed specific chiral HPLC methods to separate Lifitegrast from its enantiomeric impurity and other known impurities, including Impurity D, ensuring the specificity of the analytical procedure. nih.gov

Crystallization is a fundamental purification technique in pharmaceutical manufacturing used to separate and purify a desired compound from a solution, leaving impurities behind. smolecule.com Recrystallization, a subsequent step, involves dissolving the crystallized material in a suitable solvent and crystallizing it again to further enhance purity. smolecule.com These methods exploit differences in solubility between the API and its impurities at varying temperatures or in different solvent systems. While highly effective for removing many types of impurities, the efficiency of crystallization depends on the impurity's concentration and its interaction with the API's crystal lattice. For impurities that are structurally very similar to the API (isomorphic impurities), removal by crystallization can be more challenging. researchgate.net

Spectroscopic Techniques for Structural Elucidation of Lifitegrast Impurity D

Once an impurity has been isolated or sufficiently enriched, spectroscopic techniques are employed to determine its exact chemical structure.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. smolecule.com It provides detailed information about the molecular connectivity and stereochemistry of a compound. smolecule.com For the characterization of Lifitegrast impurities, a suite of NMR experiments is typically used. Companies that synthesize and supply impurity standards provide a detailed Certificate of Analysis that includes data from ¹H NMR, ¹³C NMR, and upon request, ¹³C-DEPT (Distortionless Enhancement by Polarization Transfer). daicelpharmastandards.com

The following table summarizes the application of various NMR techniques in the structural analysis of this compound.

NMR TechniqueInformation ProvidedRelevance to Impurity D Characterization
¹H NMR Provides information on the number of different types of protons, their chemical environment, and neighboring protons.Helps identify the proton framework of the molecule.
¹³C NMR Shows the number of chemically non-equivalent carbon atoms and their electronic environment.Determines the carbon skeleton of the impurity.
2D NMR (e.g., COSY, HSQC, HMBC) Reveals correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), establishing connectivity.Crucial for assembling the complete molecular structure by linking different fragments together.
DEPT-135 Distinguishes between CH, CH₂, and CH₃ groups.Aids in the definitive assignment of carbon signals in the ¹³C NMR spectrum. daicelpharmastandards.com

Mass spectrometry is a cornerstone technique for impurity characterization, providing critical information about molecular weight and elemental composition. smolecule.com It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. smolecule.com

High-Resolution Mass Spectrometry (HRMS), particularly using technologies like Quadrupole Time-of-Flight (Q-TOF), is essential for determining the precise mass of an impurity. smolecule.comtandfonline.com This accurate mass measurement allows for the confident determination of the elemental formula. smolecule.com Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion of the impurity and fragmenting it through collision-induced dissociation. smolecule.com The resulting fragmentation pattern provides vital clues about the molecule's structure and connectivity, which helps in proposing a definitive structure for the impurity. smolecule.comtandfonline.com

The table below details the role of different MS techniques in the analysis of this compound.

MS TechniqueApplicationExample Data / Finding
LC-MS Provides molecular weight information of impurities separated by HPLC.Used in initial degradation studies to detect the formation of DPs. researchgate.net
High-Resolution MS (e.g., LC-Q-TOF) Delivers accurate mass measurements to determine the elemental composition (molecular formula).The molecular formula for this compound has been identified as C₂₉H₂₆N₂O₇S. clearsynth.com
MS/MS Generates fragmentation patterns to elucidate structural features and connectivity.Used to propose fragmentation pathways and confirm the structure of major degradation products of Lifitegrast. tandfonline.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used for the identification of functional groups within a molecule. farmaciajournal.comrroij.com The IR spectrum of an organic substance provides a unique fingerprint, allowing for identification by comparing it with a reference spectrum and revealing key structural components through characteristic vibration bands. farmaciajournal.com For this compound, this method is instrumental in confirming its molecular structure by identifying the presence of specific chemical bonds.

When exposed to infrared radiation, molecules absorb energy at frequencies corresponding to their natural vibrational frequencies. This absorption is recorded to produce a spectrum, typically plotting transmittance against wavenumber. Key functional groups expected in Lifitegrast and its impurities, such as carbonyls (C=O), amides (N-H, C=O), sulfones (S=O), and aromatic rings (C=C), exhibit distinct and intense absorption bands. farmaciajournal.comresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy, a more advanced form of IR spectroscopy, is commonly employed in the pharmaceutical industry for quality control to detect impurities and contaminants. rroij.commeasurlabs.comijrar.org The analysis of Lifitegrast degradation products, which would include impurities like Impurity D, utilizes IR spectroscopy to elucidate the functional groups present. researchgate.net While IR spectroscopy is primarily a qualitative tool for structural confirmation, it can be applied to detect the presence of impurities in a raw pharmaceutical substance if their chemical structure is known and they are present above certain concentration limits. farmaciajournal.com

Chromatographic Methods for Quantification and Profiling of this compound

Chromatographic techniques are central to the separation, detection, and quantification of impurities in pharmaceutical products. rroij.com These methods are essential for establishing the impurity profile of a drug substance like Lifitegrast.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for impurity profiling due to its high sensitivity and precision. synthinkchemicals.comomicsonline.org The development of a robust, stability-indicating HPLC method is critical for accurately quantifying this compound. Such methods must be capable of separating the impurity from the main API peak and other related substances. humanjournals.com

Method development involves a systematic optimization of chromatographic conditions, including the selection of the column, mobile phase composition, gradient profile, and detector wavelength. synthinkchemicals.com For Lifitegrast and its impurities, reversed-phase HPLC (RP-HPLC) methods are commonly developed. humanjournals.comaustinpublishinggroup.com These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are specific, linear, accurate, precise, and robust. nih.govresearchgate.netijcrt.org A validated method for Lifitegrast impurities has been reported, demonstrating effective separation on a C18 column with a gradient mobile phase and UV detection. humanjournals.com

Table 1: Example of HPLC Method Parameters for Lifitegrast Impurity Analysis
ParameterConditionReference
ColumnPrimesil C18 (4.6 x 250 mm, 3 µm) humanjournals.com
Mobile Phase A100% Buffer humanjournals.com
Mobile Phase B70% Acetonitrile and 30% Buffer humanjournals.com
Elution ModeGradient humanjournals.com
Flow Rate1.0 mL/min humanjournals.com
Column Temperature25°C humanjournals.com
Detection Wavelength215 nm humanjournals.com

Chiral HPLC for Enantiomeric Purity Assessment

Lifitegrast contains a chiral center, with the S-enantiomer being the therapeutically active form. nih.gov The R-enantiomer is considered an enantiomeric impurity. nih.gov If this compound also possesses a chiral center, its enantiomeric purity must be assessed. Chiral HPLC is the definitive technique for separating and quantifying enantiomers.

These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.govnih.gov The development of a specific chiral HPLC method for Lifitegrast has been successful in separating the S- and R-enantiomers with high resolution. nih.gov This method was validated to be specific, sensitive, linear, precise, and accurate for the determination of the R-enantiomer in the S-Lifitegrast drug substance. nih.gov Such a method would be directly applicable for assessing the enantiomeric purity of Impurity D.

Table 2: Example of Chiral HPLC Method Parameters for Lifitegrast Enantiomer Separation
ParameterConditionReference
ColumnChiralpak AD-H (250 x 4.6 mm, 5.0 µm) nih.gov
Mobile Phasen-hexane, 2-propanol, and formic acid (500:500:2, v/v/v) nih.gov
Flow Rate1.0 mL/min nih.gov
Column Temperature40°C nih.gov
Detection Wavelength260 nm nih.gov

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. omicsonline.org In the context of this compound, GC is primarily used to identify and quantify volatile organic impurities that may be present as residual solvents from the manufacturing process. biomedres.us Regulatory authorities mandate strict limits on residual solvents in pharmaceutical products. thermofisher.com

The analysis is often performed using headspace GC, where the volatile components are sampled from the headspace above the sample and injected into the GC system. shimadzu.com This technique is crucial for ensuring that the final drug substance is free from potentially harmful solvent residues. omicsonline.org

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and structural elucidation of impurities. ijfmr.comajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of MS. ijfmr.comresearchgate.net This technique is used to characterize degradation products of Lifitegrast by providing molecular weight information and fragmentation patterns, which are crucial for determining the exact structure of impurities like Impurity D. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is similarly used to identify unknown volatile or semi-volatile impurities. omicsonline.orgbiomedres.us The GC separates the components of a mixture, and the MS provides detailed mass spectra to confirm their identity. thermofisher.comscioninstruments.com These hyphenated methods enhance the sensitivity and specificity of impurity detection, allowing for the characterization of impurities even at trace levels. biomedres.usresearchgate.net

Real-time Process Analytical Technology (PAT) for Impurity Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. aspentech.commt.com The goal of PAT is to ensure final product quality by building it into the process from the start, rather than relying solely on end-product testing. bruker.comsigmaaldrich.com

For this compound, PAT can be implemented to monitor and control its formation in real-time during the API manufacturing process. acs.orgamericanpharmaceuticalreview.com This involves using in-line or on-line analytical tools, such as in-situ FTIR or Raman spectroscopy, to monitor reaction kinetics and the formation of intermediates and by-products. americanpharmaceuticalreview.com Online HPLC systems can also be integrated into the process to provide near real-time analysis of the reaction mixture, allowing for timely adjustments to process parameters to minimize the formation of Impurity D. mt.compharmtech.com By understanding and controlling the process parameters that affect impurity formation, PAT helps ensure the consistent production of high-quality Lifitegrast. mt.comnih.gov

Near-Infrared (NIR) Spectroscopy for In-line Analysis

Near-Infrared (NIR) spectroscopy is a versatile and powerful analytical technique widely used in the pharmaceutical industry for the rapid and non-destructive analysis of raw materials and in-process materials. ljmu.ac.uk Its ability to provide real-time information makes it an ideal tool for in-line monitoring of chemical reactions and quantifying components, including impurities, within a manufacturing process.

NIR spectroscopy measures the interaction of near-infrared light (wavelengths from approximately 780 to 2500 nm) with a sample. spectroscopyonline.com When NIR light interacts with a material, it is absorbed by molecules at specific wavelengths corresponding to their unique vibrational energies, particularly overtones and combination bands of fundamental vibrations like C-H, O-H, and N-H bonds. spectroscopyonline.com This interaction provides a spectral fingerprint containing chemical and physical information about the sample. researchgate.net

For the in-line analysis of this compound, an NIR probe could be integrated directly into the process stream, for instance, within the feed frame of a tablet press or a reaction vessel. researchgate.net This setup allows for continuous collection of spectra from the manufacturing process. As the concentration of this compound changes, corresponding changes in the NIR absorption spectra would be observed. However, NIR absorption spectra are often complex with broad, overlapping bands, which necessitates the use of chemometric methods for data analysis. researchgate.net

Multivariate calibration techniques, such as Partial Least Squares (PLS) regression, are used to build predictive models. ljmu.ac.ukrsc.org These models correlate the spectral data with reference values of impurity concentration, which are typically determined by a primary method like High-Performance Liquid Chromatography (HPLC). rsc.org Once a robust model is developed and validated, it can be used to predict the concentration of this compound in real-time, allowing for immediate process adjustments to maintain the impurity level within acceptable limits. The non-destructive and rapid nature of NIR analysis, with measurement times often ranging from seconds to minutes, makes it highly suitable for high-throughput screening and continuous process verification.

Table 1: Key Aspects of NIR Spectroscopy for In-line Impurity Analysis

FeatureDescriptionRelevance to this compound
Principle Measures overtones and combination bands of molecular vibrations (e.g., C-H, N-H, O-H) in the 780-2500 nm wavelength range. spectroscopyonline.comThe molecular structure of this compound will produce a unique NIR spectrum that can be distinguished from Lifitegrast itself.
Methodology A fiber-optic probe is inserted directly into the process stream for continuous spectral acquisition. researchgate.netEnables real-time, in-line monitoring of the formation or presence of the impurity during synthesis or formulation without sampling.
Data Analysis Requires chemometric models (e.g., PLS regression) to correlate spectral changes with impurity concentrations. researchgate.netrsc.orgA calibration model would be built using samples with known concentrations of this compound, as determined by a reference method like HPLC.
Advantages Non-destructive, rapid (seconds to minutes), no sample preparation required, suitable for solid and liquid samples. malvernpanalytical.comFacilitates immediate process control and quality assurance, reducing production cycle times and preventing batch failures.
Challenges Complex, overlapping spectra; sensitivity can be lower than chromatographic methods; model performance is dependent on robust calibration. researchgate.netCareful model development and validation are crucial. May be best suited for monitoring impurity levels above a certain threshold.

Raman Spectroscopy for Reaction Monitoring

Raman spectroscopy is another powerful, non-destructive vibrational spectroscopy technique that provides detailed information about a sample's chemical structure, crystallinity, and molecular interactions. americanpharmaceuticalreview.com It has become a preferred PAT tool for monitoring and controlling biopharmaceutical and chemical manufacturing processes in real time. nih.gov

The technique works by illuminating a sample with a monochromatic laser beam. The laser light interacts with the molecules, which scatter it. americanpharmaceuticalreview.com While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift is specific to the vibrational modes of the molecules, providing a distinct chemical fingerprint. nih.gov

A key advantage of Raman spectroscopy in pharmaceutical applications, particularly for reaction monitoring in aqueous environments, is that water is a very weak Raman scatterer, resulting in minimal interference. nih.gov This makes it highly suitable for monitoring reactions in solution. For monitoring the synthesis of Lifitegrast, a fiber-optic Raman probe can be inserted directly into the reaction vessel. nih.govamericanpharmaceuticalreview.com This allows for continuous, in-line tracking of the relative concentrations of reactants, intermediates, the final active pharmaceutical ingredient (API), and any impurities, such as this compound.

By monitoring specific Raman peaks unique to this compound, operators can track its formation kinetics in real time. This information is invaluable for understanding the reaction mechanism and identifying process conditions that may lead to an increase in impurity levels. thermofisher.com The real-time data allows for immediate intervention and process optimization to minimize the formation of the impurity, ensuring the final product meets quality specifications. thermofisher.com The specificity of Raman spectra allows for the simultaneous monitoring of multiple components, making it an efficient tool for comprehensive process understanding and control. nih.govnih.gov

Table 2: Application of Raman Spectroscopy in Reaction Monitoring

FeatureDescriptionRelevance to this compound
Principle Measures the inelastic scattering of monochromatic light resulting from molecular vibrations. Provides a specific "molecular fingerprint". nih.govamericanpharmaceuticalreview.comThis compound would exhibit a unique Raman spectrum, allowing it to be identified and quantified in the presence of the API and other reactants.
Methodology An immersion probe is placed directly within the reaction vessel to acquire spectra continuously throughout the chemical synthesis. americanpharmaceuticalreview.comEnables tracking of the impurity's concentration profile over time, providing insight into reaction kinetics and pathways leading to its formation.
Data Analysis Peak intensity or area corresponding to the impurity is correlated with its concentration. Chemometric models can be used for complex mixtures. nih.govAllows for direct quantification of the impurity as it is formed, facilitating the determination of reaction endpoints and process control.
Advantages High chemical specificity, minimal interference from water, non-invasive, suitable for in-line analysis of solids, liquids, and slurries. nih.govamericanpharmaceuticalreview.comIdeal for monitoring the aqueous or solvent-based synthesis of Lifitegrast and controlling the process to minimize impurity generation.
Process Control Real-time data enables advanced process control to maintain consistent product quality and optimize reaction conditions. nih.govIf an increase in this compound is detected, process parameters (e.g., temperature, reagent addition) can be adjusted immediately.

Control Strategies for Lifitegrast Impurity D in Pharmaceutical Manufacturing

Process Optimization for Minimizing Impurity Formation

Effective control of Lifitegrast impurity D begins with a deep understanding of the synthetic process and the implementation of optimization strategies to prevent its formation.

Rational Design of Synthetic Routes to Suppress Byproducts

The chemical structure of this compound is (S)-2-(2-(benzofuran-6-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid. A key structural difference between Lifitegrast and impurity D is the absence of two chlorine atoms on the tetrahydroisoquinoline core of the impurity. This suggests that this compound likely arises from a starting material that lacks these chlorine atoms.

Therefore, the primary strategy for suppressing the formation of this byproduct is the stringent control of starting materials. The synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate must be carefully designed and monitored to prevent the formation of the corresponding des-chloro analog. This can be achieved through:

Selection of high-purity raw materials: Ensuring that the precursors for the tetrahydroisoquinoline ring system are free from non-chlorinated counterparts.

Optimization of the chlorination step: If the chlorine atoms are introduced during the synthesis of the intermediate, the reaction conditions (e.g., temperature, reaction time, stoichiometry of the chlorinating agent) must be precisely controlled to ensure complete dichlorination and minimize the formation of the mono-chloro or non-chlorinated species.

In-process controls: Implementing analytical testing at critical stages of the synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid intermediate to detect and quantify the presence of the des-chloro impurity.

Table 1: Key Synthetic Intermediates and Potential Impurity Source

CompoundRole in SynthesisPotential Source of this compound
5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidKey intermediate forming the core of the Lifitegrast molecule.Presence of the corresponding des-chloro analog as an impurity in this starting material.
Benzofuran-6-carboxylic acidStarting material for one of the amide bond formations.Less likely to be a direct source of impurity D, but its purity is crucial for the overall impurity profile.
(S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acidChiral starting material contributing to the final stereochemistry.Purity is critical to avoid other impurities, but not the direct source of the des-chloro impurity D.

Application of Stabilizers (e.g., Antioxidants, pH Buffers)

While the primary source of this compound is likely from starting materials, degradation of the Lifitegrast molecule itself under certain conditions can lead to the formation of other impurities. Lifitegrast is known to be susceptible to both oxidative and hydrolytic degradation. The implementation of stabilizers is therefore a crucial control strategy, particularly in the formulation of the final drug product.

Antioxidants: Oxidative degradation can be a significant pathway for impurity formation. To mitigate this, antioxidants are often included in pharmaceutical formulations.

Mechanism of Action: Antioxidants work by scavenging free radicals and reactive oxygen species, thereby preventing the oxidative degradation of the active pharmaceutical ingredient (API).

Examples in Lifitegrast Formulations: Studies have shown the effectiveness of antioxidants like citric acid in preventing the oxidative degradation of Lifitegrast. Another antioxidant mentioned in the context of Lifitegrast formulations is sodium thiosulfate .

pH Buffers: Lifitegrast contains amide bonds that are susceptible to hydrolysis, a reaction that can be catalyzed by acidic or basic conditions. Maintaining a stable pH is therefore essential to prevent the formation of hydrolytic degradation products.

Mechanism of Action: pH buffers resist changes in pH, thereby maintaining the stability of the drug substance in a desired pH range where the rate of hydrolysis is minimal.

Examples in Lifitegrast Formulations: Tromethamine is a commonly used pH buffer in Lifitegrast ophthalmic solutions. It helps to maintain the pH in a range that minimizes the hydrolysis of the amide bonds within the Lifitegrast molecule. Research has indicated a synergistic effect when using a combination of an antioxidant like citric acid and a pH buffer like tromethamine, providing enhanced protection against both oxidative and hydrolytic degradation.

Table 2: Common Stabilizers and Their Functions in Lifitegrast Formulations

StabilizerTypeFunction
Citric AcidAntioxidantPrevents oxidative degradation by scavenging free radicals.
Sodium ThiosulfateAntioxidantUsed in some formulations to prevent oxidation.
TromethaminepH BufferMaintains a stable pH to prevent hydrolysis of amide bonds.

Purification Techniques in Manufacturing Processes

Even with optimized synthetic routes and the use of stabilizers, trace amounts of this compound and other impurities may still be present. Therefore, robust purification techniques are essential to ensure the final API meets the required purity specifications.

Common purification techniques employed in pharmaceutical manufacturing include:

Crystallization: This is a powerful technique for purifying solid compounds. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, cooling rate), it is possible to selectively crystallize the desired API, leaving impurities behind in the mother liquor.

Chromatography: Techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC) are highly effective in separating compounds with different physicochemical properties. These methods can be used to remove impurities that are structurally very similar to the API.

Extraction: Liquid-liquid extraction can be used to separate the API from impurities based on their differential solubility in immiscible solvents.

The choice of purification technique depends on the nature of the impurity and the API, as well as scalability and economic considerations for large-scale manufacturing.

Quality by Design (QbD) Principles in Impurity Control

The modern approach to pharmaceutical manufacturing emphasizes a proactive, science and risk-based approach known as Quality by Design (QbD). QbD principles are integral to the effective control of impurities like this compound.

The core elements of a QbD approach to impurity control include:

Defining a Quality Target Product Profile (QTPP): This involves defining the desired quality attributes of the final drug product, including the acceptable limits for specific impurities like this compound.

Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. The level of this compound is a CQA.

Identifying Critical Process Parameters (CPPs): These are the process parameters whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. For this compound, CPPs would include the purity of starting materials and the conditions of the chlorination reaction in the synthesis of the tetrahydroisoquinoline intermediate.

Establishing a Design Space: The design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the established design space ensures that the level of this compound remains below the acceptable limit.

Implementing a Control Strategy: This is a planned set of controls, derived from product and process understanding, that ensures process performance and product quality. The control strategy for this compound would include stringent specifications for starting materials, in-process controls, and final product testing.

By applying QbD principles, manufacturers can gain a thorough understanding of the factors that influence the formation of this compound and implement robust control strategies to consistently produce a high-quality drug product. This proactive approach to quality management is essential for ensuring patient safety and meeting regulatory expectations.

Regulatory Frameworks and Compliance for Impurities

International Council for Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B)

The ICH has established specific guidelines for the control of impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). europa.eueuropa.eu These guidelines provide a framework for the reporting, identification, and qualification of impurities.

ICH Q3A(R2): Impurities in New Drug Substances

This guideline applies to impurities in new drug substances produced by chemical synthesis. europa.eu It sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance. slideshare.netfda.gov For an impurity like Lifitegrast impurity D, the manufacturing process of the Lifitegrast active pharmaceutical ingredient (API) must be controlled to ensure that this impurity and others are kept below these established limits.

The guideline outlines three key thresholds:

Reporting Threshold: The level at or above which an impurity must be reported in the regulatory submission.

Identification Threshold: The level at or above which an impurity's structure must be identified.

Qualification Threshold: The level at or above which an impurity's safety must be established through appropriate studies. slideshare.net

The specific thresholds are determined by the maximum daily dose of the drug substance, as detailed in the table below.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day intake (whichever is lower)0.15% or 1.0 mg/day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table summarizes the thresholds for impurities in new drug substances as per ICH Q3A(R2) guidelines. slideshare.net

ICH Q3B(R2): Impurities in New Drug Products

This guideline focuses on degradation products that may form in the drug product during its manufacturing, storage, and shelf-life. europa.euich.orgeuropa.eu It is complementary to ICH Q3A(R2) and sets thresholds for reporting, identifying, and qualifying degradation products. europa.eu If this compound were a degradation product, its levels in the final Lifitegrast drug product would be governed by ICH Q3B(R2).

The thresholds for degradation products are similar to those for impurities in the drug substance and are based on the maximum daily dose of the drug product.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 1 mg1.0% or 5 µg TDI (whichever is lower)1.0% or 5 µg TDI (whichever is lower)To be decided on a case-by-case basis
1 mg - 10 mg0.5% or 20 µg TDI (whichever is lower)0.5% or 20 µg TDI (whichever is lower)To be decided on a case-by-case basis
> 10 mg - 100 mg0.2% or 2 mg TDI (whichever is lower)0.2% or 2 mg TDI (whichever is lower)To be decided on a case-by-case basis
> 100 mg - 2 g0.2% or 3 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)To be decided on a case-by-case basis
> 2 g0.10%0.10%0.15%

TDI: Total Daily Intake. This table summarizes the thresholds for degradation products in new drug products as per ICH Q3B(R2) guidelines. ikev.org

Requirements for Forced Degradation Studies (ICH Q1A(R2))

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products of a drug substance, such as this compound. nih.gov The ICH Q1A(R2) guideline on stability testing of new drug substances and products outlines the requirements for these studies. ich.org The primary purpose of forced degradation is to understand the intrinsic stability of the drug molecule and to establish degradation pathways. veeprho.comecv.de

These studies involve subjecting the drug substance to more severe conditions than those used for accelerated stability testing. nih.gov The typical stress conditions include:

Acid and Base Hydrolysis: To evaluate the susceptibility of the drug to degradation in acidic and basic environments.

Oxidation: To assess the drug's stability in the presence of oxidizing agents.

Thermal Degradation: To investigate the effect of high temperatures.

Photolysis: To determine the drug's sensitivity to light. resolvemass.ca

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and identified. resolvemass.ca The information gathered from forced degradation studies is crucial for the development of stability-indicating analytical methods. scispace.com In the context of Lifitegrast, forced degradation studies have been performed to identify its degradation products under various stress conditions. researchgate.net

Analytical Method Validation Guidelines (ICH Q2(R1)) for Impurity Estimation

Once potential impurities like this compound are identified, it is necessary to develop and validate analytical methods for their accurate quantification. The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures. ich.org The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. slideshare.net For an impurity estimation method, the following validation characteristics are typically evaluated:

Validation CharacteristicDescription
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, and the drug substance itself. ich.org
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. austinpublishinggroup.com
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org
Accuracy The closeness of test results obtained by the method to the true value. humanjournals.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. ich.org
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. austinpublishinggroup.com
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. austinpublishinggroup.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. humanjournals.com

This table summarizes the key analytical method validation parameters for impurity estimation as per ICH Q2(R1) guidelines.

For Lifitegrast, various analytical methods, such as HPLC, have been developed and validated according to ICH Q2 guidelines for the determination of its impurities. humanjournals.comnih.gov

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for the identification and quantification of Lifitegrast Impurity D in bulk drug substances?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its specificity for separating impurities. For example, validated HPLC methods with a C18 column (mobile phase: acetonitrile-phosphate buffer) achieve baseline separation of Lifitegrast and its impurities, including Impurity D . Quantitation requires spiked samples to establish linearity (e.g., 0.1–1.0% range) and precision (RSD <2%). Stress testing (acid/alkaline hydrolysis, oxidation) should confirm method robustness for degradation products .

Q. How can structural elucidation of this compound be performed to confirm its chemical identity?

  • Methodological Answer : Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) are critical. LC-MS/MS provides molecular weight and fragmentation patterns, while 2D NMR (e.g., HSQC, HMBC) resolves stereochemistry. Cross-referencing with synthetic intermediates (e.g., intermediates from Scheme 1 in retrosynthetic pathways) helps confirm structural analogs .

Q. What are the regulatory requirements for reporting impurity profiles in Lifitegrast formulations?

  • Methodological Answer : Per FDA guidelines, impurity profiles must include chromatograms, integrated peak areas, and batch-specific data. The analytical method must differentiate between process-related impurities (e.g., unreacted intermediates) and degradation products. Reporting should specify quantitation limits and organic impurity types (e.g., genotoxic risk assessment) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under varying storage conditions?

  • Methodological Answer : Controlled stability studies (ICH Q1A guidelines) under accelerated (40°C/75% RH) and long-term (25°C/60% RH) conditions are essential. Discrepancies in degradation kinetics may arise from matrix effects (e.g., excipient interactions). Use forced degradation studies with orthogonal methods (HPLC, LC-MS) to validate trends. Statistical tools like ANOVA can identify significant variables (e.g., pH, temperature) .

Q. What experimental designs are optimal for studying the synthetic pathways leading to Impurity D during Lifitegrast production?

  • Methodological Answer : Retrospective analysis of synthetic intermediates (e.g., Scheme 1 in lifitegrast synthesis) combined with kinetic modeling identifies critical steps where Impurity D forms. Design of Experiments (DoE) with factors like reaction temperature, catalyst concentration, and solvent polarity can isolate conditions favoring impurity generation. High-resolution mass spectrometry (HRMS) monitors intermediate byproducts .

Q. How can data saturation be ensured in qualitative studies investigating the toxicological implications of this compound?

  • Methodological Answer : For in vitro toxicity assays (e.g., genotoxicity screening), iterative testing across multiple cell lines (e.g., Ames test, micronucleus assay) ensures data saturation. Member checking and peer debriefing validate findings. Open-ended questions in study protocols (e.g., "Describe observed anomalies in cytotoxicity") enhance depth .

Q. What strategies mitigate fraud risks in large-scale studies analyzing Impurity D contamination rates?

  • Methodological Answer : Implement attention-check questions (e.g., "Select ‘Strongly Disagree’ for quality control") and mandatory open-ended responses to detect bot-generated data. Blockchain-based audit trails for raw data (e.g., chromatographic raw files) ensure traceability. Independent replication in separate labs reduces bias .

Data Presentation and Ethical Compliance

Q. How should researchers present conflicting impurity quantification data in peer-reviewed manuscripts?

  • Methodological Answer : Use tables comparing batch-specific impurity levels (mean ± SD) with footnotes explaining methodological variations (e.g., column lot differences). Discuss limitations in the "Experimental" section, including instrument calibration drift or sample preparation variability. Transparently report outliers excluded from analysis .

Q. What ethical considerations apply when sourcing commercial Lifitegrast batches for impurity analysis?

  • Methodological Answer : Obtain institutional review board (IRB) approval if human-derived samples are involved. For commercial batches, adhere to material transfer agreements (MTAs) and cite licensing information. Anonymize batch numbers in publications to avoid conflicts of interest .

Tables for Reference

Table 1 : Example Impurity Profile of Lifitegrast Batches

Batch IDImpurity D (%)Method UsedRSD (%)
BX-2024A0.22HPLC-UV1.5
BX-2024B0.18LC-MS/MS1.2

Table 2 : Stability Study Results for Impurity D (40°C/75% RH)

Time (Weeks)Impurity D (%)Degradation Product (%)
00.150.00
40.310.08

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.